molecular formula C16H21NOS B100312 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- CAS No. 19343-29-4

2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)-

Cat. No. B100312
CAS RN: 19343-29-4
M. Wt: 275.4 g/mol
InChI Key: CMCCJYGFNHQHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)-, also known as IPTG, is a synthetic chemical compound that is widely used in molecular biology research. IPTG is a molecular mimic of lactose, which induces the expression of the lac operon in Escherichia coli (E. coli) cells.

Mechanism Of Action

2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is a molecular mimic of lactose, which binds to the lac repressor protein and prevents it from binding to the lac operator sequence. This allows RNA polymerase to bind to the promoter and initiate transcription of the downstream genes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- binds to the lac repressor protein with higher affinity than lactose, ensuring complete induction of the lac operon.

Biochemical And Physiological Effects

2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- has no known biochemical or physiological effects on cells. It is not metabolized by E. coli and does not interfere with any cellular processes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is considered safe to use in lab experiments at concentrations up to 1 mM.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is its high purity and stability. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is a well-characterized compound that is commercially available at high purity levels. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also easy to use in lab experiments, as it can be added directly to cell cultures or protein samples. However, 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also not suitable for use in certain expression systems, such as those that use T7 promoters.

Future Directions

There are several potential future directions for 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- research. One area of interest is the development of new inducible systems that are more specific and efficient than the lac system. Another area of interest is the use of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- in protein purification and crystallization. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is commonly used to induce the expression of recombinant proteins, but it can also interfere with protein crystallization. Researchers are exploring ways to minimize the impact of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- on protein crystallization. Finally, researchers are studying the effects of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- on gene expression in different organisms, including bacteria, yeast, and mammalian cells.

Synthesis Methods

2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is synthesized by reacting isopropylamine with 1-naphthylthioacetic acid chloride in the presence of 2-propanol. The reaction produces 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- and hydrogen chloride gas. The yield of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is typically high, and the purity can be further improved by recrystallization.

Scientific Research Applications

2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is widely used in molecular biology research as an inducer of gene expression. The lac operon in E. coli is a well-studied system for gene expression regulation, and 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is commonly used to induce the expression of genes under the control of the lac promoter. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also used to study protein-protein interactions, protein folding, and protein localization.

properties

CAS RN

19343-29-4

Product Name

2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)-

Molecular Formula

C16H21NOS

Molecular Weight

275.4 g/mol

IUPAC Name

1-naphthalen-1-ylsulfanyl-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C16H21NOS/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3

InChI Key

CMCCJYGFNHQHCP-UHFFFAOYSA-N

SMILES

CC(C)NCC(CSC1=CC=CC2=CC=CC=C21)O

Canonical SMILES

CC(C)NCC(CSC1=CC=CC2=CC=CC=C21)O

synonyms

1-(Isopropylamino)-3-(1-naphtylthio)-2-propanol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.